1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene
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Overview
Description
1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene is a complex organic compound featuring a pyrrolidine ring, a phenylsulfonyl group, and a chlorobenzene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. The process may include:
Formation of Pyrrolidine Ring: This can be achieved through ring construction from cyclic or acyclic precursors.
Functionalization: The pyrrolidine ring is then functionalized to introduce the phenylsulfonyl and chlorobenzene groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, influencing biological pathways . The compound’s effects are mediated through its interaction with enantioselective proteins, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-dione: Another derivative with distinct pharmacological properties.
Uniqueness
1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H16ClNO2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylphenyl]pyrrolidine |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-5-9-15(10-6-13)21(19,20)14-7-3-12(4-8-14)16-2-1-11-18-16/h3-10,16,18H,1-2,11H2 |
InChI Key |
ADNXYLJOBRUJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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